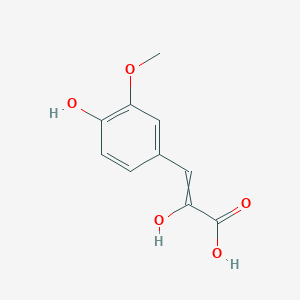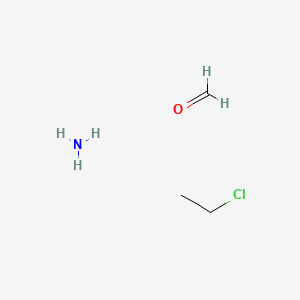
Praseodymium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium chloride, also known as praseodymium trichloride, is an inorganic compound with the chemical formula PrCl₃. It is a member of the lanthanide series and exists in both anhydrous and hydrated forms. The compound is typically a blue-green solid in its anhydrous state and light green when hydrated. Praseodymium chloride is known for its rapid absorption of water when exposed to moist air, forming a heptahydrate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium chloride can be synthesized through several methods:
Direct Reaction with Hydrogen Chloride: Praseodymium metal reacts with hydrogen chloride gas to form praseodymium chloride: [ 2 \text{Pr} + 6 \text{HCl} \rightarrow 2 \text{PrCl}_3 + 3 \text{H}_2 ]
Reaction with Hydrochloric Acid: Hydrated salts of praseodymium chloride can be prepared by treating praseodymium metal or praseodymium carbonate with hydrochloric acid: [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{HCl} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Pr}(\text{H}_2\text{O})_9]\text{Cl}_3 + 3 \text{CO}_2 ]
Industrial Production Methods:
Vacuum Sublimation: The anhydrous form of praseodymium chloride is often purified by vacuum sublimation.
Thermal Dehydration: The hydrate can be dehydrated at 400°C in the presence of ammonium chloride or using thionyl chloride.
Types of Reactions:
Oxidation: Praseodymium chloride can undergo oxidation reactions, forming praseodymium oxides.
Reduction: It can be reduced to praseodymium metal under specific conditions.
Substitution: Praseodymium chloride can participate in substitution reactions to form other praseodymium compounds.
Common Reagents and Conditions:
Oxidation: Exposure to atmospheric oxygen can oxidize praseodymium chloride.
Reduction: Reducing agents like hydrogen gas can reduce praseodymium chloride to praseodymium metal.
Major Products:
Praseodymium Oxides: Formed through oxidation.
Praseodymium Metal: Formed through reduction.
Praseodymium Phosphate and Fluoride: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Praseodymium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various praseodymium compounds and as a catalyst in organic reactions.
Biology: Praseodymium chloride is used in biological studies to understand the effects of lanthanides on biological systems.
Industry: Praseodymium chloride is used in the production of high-strength alloys, specialized glasses, and ceramics. .
Wirkmechanismus
The mechanism of action of praseodymium chloride involves its interaction with various molecular targets and pathways:
Lewis Acid-Base Interactions: Praseodymium chloride acts as a Lewis acid, forming stable complexes with Lewis bases.
Electron Transfer: In electronic applications, praseodymium chloride can influence the electronic properties of materials by facilitating electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Praseodymium chloride can be compared with other praseodymium halides and lanthanide chlorides:
Praseodymium Fluoride (PrF₃): Similar in structure but has different solubility and reactivity properties.
Praseodymium Bromide (PrBr₃): Shares similar chemical properties but differs in physical appearance and specific applications.
Praseodymium Iodide (PrI₃): Another halide with distinct properties and uses.
Lanthanide Chlorides: Compounds like cerium chloride and neodymium chloride share similar chemical behaviors but have unique applications based on their specific properties.
Praseodymium chloride stands out due to its unique optical and magnetic properties, making it valuable in various high-tech applications.
Eigenschaften
CAS-Nummer |
63944-03-6 |
|---|---|
Molekularformel |
ClPr- |
Molekulargewicht |
176.36 g/mol |
IUPAC-Name |
praseodymium;chloride |
InChI |
InChI=1S/ClH.Pr/h1H;/p-1 |
InChI-Schlüssel |
RANWNXKCVGBZQT-UHFFFAOYSA-M |
Kanonische SMILES |
[Cl-].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
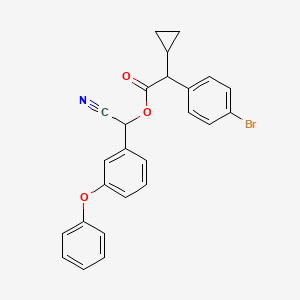
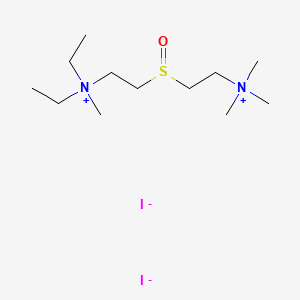
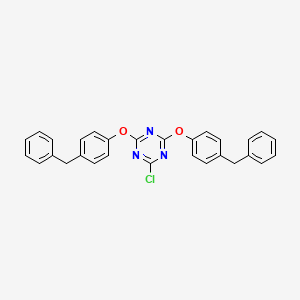
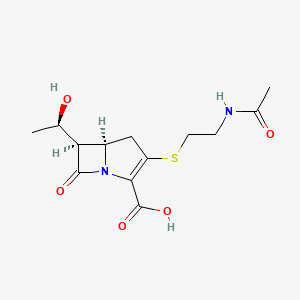


![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
